molecular formula C20H23N3OS B10971196 4-methyl-3-[(2-methylbenzyl)sulfanyl]-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole

4-methyl-3-[(2-methylbenzyl)sulfanyl]-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole

Cat. No.: B10971196
M. Wt: 353.5 g/mol
InChI Key: BETFKNKYMUBCGY-UHFFFAOYSA-N
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Description

1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER is a complex organic compound that features a triazole ring, a sulfanyl group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The final step involves the formation of the ether linkage through a Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce various ether derivatives.

Scientific Research Applications

1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the sulfanyl group can form covalent bonds with nucleophilic residues. The ether linkage provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-METHYL-5-[(2-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL (3-METHYLPHENYL) ETHER is unique due to its combination of a triazole ring, sulfanyl group, and ether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

4-methyl-3-[1-(3-methylphenoxy)ethyl]-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C20H23N3OS/c1-14-8-7-11-18(12-14)24-16(3)19-21-22-20(23(19)4)25-13-17-10-6-5-9-15(17)2/h5-12,16H,13H2,1-4H3

InChI Key

BETFKNKYMUBCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NN=C(N2C)SCC3=CC=CC=C3C

Origin of Product

United States

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